(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate (2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16381948
InChI: InChI=1S/C21H12ClFO5S/c22-14-4-7-17(8-5-14)29(25,26)28-16-6-9-18-19(12-16)27-20(21(18)24)11-13-2-1-3-15(23)10-13/h1-12H/b20-11-
SMILES:
Molecular Formula: C21H12ClFO5S
Molecular Weight: 430.8 g/mol

(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

CAS No.:

Cat. No.: VC16381948

Molecular Formula: C21H12ClFO5S

Molecular Weight: 430.8 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate -

Specification

Molecular Formula C21H12ClFO5S
Molecular Weight 430.8 g/mol
IUPAC Name [(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-chlorobenzenesulfonate
Standard InChI InChI=1S/C21H12ClFO5S/c22-14-4-7-17(8-5-14)29(25,26)28-16-6-9-18-19(12-16)27-20(21(18)24)11-13-2-1-3-15(23)10-13/h1-12H/b20-11-
Standard InChI Key OOJPQTLQGWMMDN-JAIQZWGSSA-N
Isomeric SMILES C1=CC(=CC(=C1)F)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl
Canonical SMILES C1=CC(=CC(=C1)F)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl

Introduction

Synthesis Methods for Benzofurans

Several methods are used to synthesize benzofurans, each with its advantages and specific conditions:

Palladium-Copper-Based Catalysis

This method involves the use of palladium and copper catalysts for intramolecular cyclization reactions. It typically requires a base and solvent like triethylamine and results in high yields of benzofuran derivatives .

Nickel-Based Catalysis

Nickel salts with ligands like 1,10-phenanthroline are used in acetonitrile as a solvent. The reaction pathway involves reduction and oxidative addition steps to form benzofuran derivatives .

Rhodium-Based Catalysis

Rhodium complexes are used for C–H activation and subsequent steps to synthesize benzofurans. This method allows for the creation of widely substituted benzofuran heterocycles .

Lewis-Acid-Based Catalysis

This approach involves Lewis acids promoting propargylation followed by intramolecular cyclization to form benzofurans. It is efficient for generating various benzofuran derivatives .

Biological Activities of Benzofurans

Benzofurans exhibit a range of biological activities that make them promising scaffolds for drug development:

  • Antimicrobial Activity: Benzofurans have shown potential as antimicrobial agents, particularly against fungi like Candida albicans .

  • Anticancer Activity: Some benzofuran derivatives have demonstrated anticancer properties with reduced side effects compared to traditional chemotherapy .

  • Other Activities: They also exhibit anti-inflammatory, antihyperglycemic, analgesic, and antiparasitic activities .

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